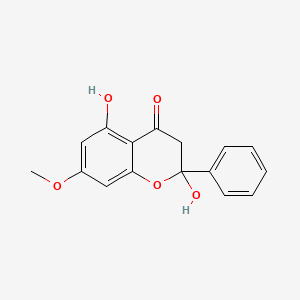
2,5-Dihydroxy-7-methoxyflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxy-7-methoxyflavanone is a flavonoid compound that can be isolated from the stem bark of Friesodielsia enghiana . Flavonoids are a large class of natural aromatic compounds known for their diverse pharmacological activities, including anti-cancer, anti-microbial, anti-oxidant, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-7-methoxyflavanone typically involves the use of flavonoid precursors and specific reaction conditions. One common method includes the use of column chromatography with silica gel, eluted with increasing amounts of methanol in dichloromethane . The compound can also be isolated from natural sources such as the stem bark of Friesodielsia enghiana .
Industrial Production Methods
the extraction from natural sources remains a viable method, especially for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydroxy-7-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoids, and substituted flavonoids with various functional groups .
Applications De Recherche Scientifique
2,5-Dihydroxy-7-methoxyflavanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.
Biology: Studied for its anti-cancer, anti-microbial, and anti-oxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Dihydroxy-7-methoxyflavanone involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting enzymes: Such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
Scavenging free radicals: Reducing oxidative stress and preventing cellular damage.
Inducing apoptosis: In cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinostrobin (5-hydroxy-7-methoxyflavanone): Another flavonoid with similar anti-inflammatory and anti-oxidant properties.
Acacetin (5,7-Dihydroxy-4’-methoxyflavone): Known for its anti-cancer and anti-inflammatory activities.
Quercetin: A well-known flavonoid with extensive research on its anti-cancer and anti-oxidant properties.
Uniqueness
2,5-Dihydroxy-7-methoxyflavanone is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
Numéro CAS |
35486-66-9 |
|---|---|
Formule moléculaire |
C16H14O5 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
2,5-dihydroxy-7-methoxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-11-7-12(17)15-13(18)9-16(19,21-14(15)8-11)10-5-3-2-4-6-10/h2-8,17,19H,9H2,1H3 |
Clé InChI |
RBTSKEDOUJLPHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=O)CC(OC2=C1)(C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)

![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)

![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)



![7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12372023.png)
